molecular formula C10H9F3N4O B053292 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine CAS No. 119584-82-6

5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine

Cat. No.: B053292
CAS No.: 119584-82-6
M. Wt: 258.2 g/mol
InChI Key: CMIRUHXLWHGPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is a chemical research reagent based on the 2,4-diaminoquinazoline scaffold, a structure recognized for its potential in modulating key biological pathways. This compound is offered for research applications only and is not intended for diagnostic or therapeutic use. Researchers investigating the Wnt/β-catenin signaling pathway may find this compound of interest, as the 2,4-diaminoquinazoline core has been identified as a selective inhibitor of the β-catenin-TCF/LEF transcription complex. Inhibition of this pathway is a targeted strategy in oncology research, with studies showing that related compounds suppress the expression of Wnt target genes, induce apoptosis, and inhibit the migration and invasion of cancer cells in vitro and in vivo models . Furthermore, the 2,4-diaminoquinazoline structure is also a known pharmacophore for the inhibition of phosphodiesterase type 5 (PDE5), making it a point of investigation for cardiovascular and pulmonary research . Additional research into this chemical class indicates potential immunomodulatory applications through the agonism of Toll-Like Receptors (TLRs), such as TLR8, which can stimulate a Th1 immune response . The specific substitution with a 2,2,2-trifluoroethoxy group at the 5-position is expected to influence the compound's physicochemical properties, such as its metabolic stability and binding affinity. Researchers are advised to conduct thorough experimentation to fully characterize the properties and activity of this specific analogue.

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N4O/c11-10(12,13)4-18-6-3-1-2-5-7(6)8(14)17-9(15)16-5/h1-3H,4H2,(H4,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIRUHXLWHGPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCC(F)(F)F)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00332732
Record name 5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119584-82-6
Record name 5-(2,2,2-trifluoroethoxy)quinazoline-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00332732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The reaction is conducted in dimethyl acetamide (DMA) at 145°C for 7 hours . Key parameters include:

  • Molar ratio : 1:1 (benzonitrile:guanidine carbonate)

  • Solvent : DMA (high boiling point facilitates cyclization)

  • Temperature : Elevated heat ensures complete ring closure.

Table 1: Reaction Summary for Example 3

ParameterValue
Starting material2-fluoro-6-(2,2,2-TFE)benzonitrile (219 mg, 1 mmol)
ReagentGuanidine carbonate (180 mg, 1 mmol)
SolventDimethyl acetamide
Temperature145°C
Time7 hours
Yield127 mg (58%)

Workup and Purification

Post-reaction, the solvent is removed under reduced pressure, and the crude product is recrystallized from hot ethanol/water . This step eliminates unreacted starting materials and byproducts, yielding a pure diaminoquinazoline derivative.

Characterization Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 7.40 (t, J = 8.4 Hz, 1H), 7.38 (br, 2H), 6.87 (d, J = 7.6 Hz, 1H), 6.64 (d, J = 7.6 Hz, 1H), 6.08 (br, 2H), 4.97 (q, J = 8.8 Hz, 2H).

  • Mass spectrometry : m/z 259 (M+H)+, confirming molecular ion consistency.

Alternative Synthetic Routes

Trifluoroethoxy Group Introduction via Nucleophilic Substitution

The 2,2,2-trifluoroethoxy moiety can be introduced early in the synthesis using potassium tert-butoxide and 2,2,2-trifluoroethanol in tetrahydrofuran (THF) . Although this method is described for related quinazolines (e.g., 7,8-dimethoxy-4-TFE-quinazoline), it highlights a generalizable strategy:

General Procedure B :

  • Dissolve heteroaryl chloride (1 equiv) and 2,2,2-trifluoroethanol (2 equiv) in THF.

  • Add KOtBu (1.2 equiv) at 0°C, then warm to room temperature.

  • Monitor reaction completion via LCMS/TLC, followed by extraction and purification.

Key Insight : This method avoids harsh conditions, making it suitable for acid-sensitive intermediates.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYieldConditionsScalability
Direct cyclization58%High-temperature DMAModerate (requires recrystallization)
Nucleophilic substitution87%*Mild (THF, 0°C to RT)High (for precursor synthesis)
Dihaloquinazoline routeN/AHarsh (POCl3, reflux)Limited (untested for diamine)

*Reported for analogous 7,8-dimethoxy-TFE-quinazoline.

Advantages of Direct Cyclization :

  • Single-step synthesis from commercially available benzonitrile.

  • Well-characterized product with robust NMR and MS data.

Limitations :

  • Moderate yield due to competing side reactions.

  • High-temperature conditions may limit functional group tolerance.

Scientific Research Applications

Chemistry

5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new materials and catalysts that could lead to advancements in chemical manufacturing processes.

Biology

The compound's structural properties enable it to interact with biological molecules. It is being investigated for its potential as an enzyme inhibitor and for studying protein binding mechanisms. The trifluoroethoxy group enhances its binding affinity to various biological targets .

Medicine

In the pharmaceutical field, this compound is being evaluated as a potential drug candidate . It shows promise as a pharmaceutical intermediate in designing drugs that target specific enzymes or receptors involved in disease pathways. Notably, studies have indicated its effectiveness against multidrug-resistant strains of bacteria like Staphylococcus aureus and Acinetobacter baumannii due to its action as a dihydrofolate reductase inhibitor .

Industrial Applications

The compound's unique properties make it useful in developing specialty chemicals and advanced materials. Its enhanced lipophilicity and binding interactions allow for applications in various industrial processes.

Antimicrobial Activity

A study highlighted the antimicrobial properties of N2,N4-disubstituted quinazoline-2,4-diamines (which include derivatives like this compound). These compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, the compound showed high efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Anticancer Potential

Research has also focused on the anticancer activity of quinazoline derivatives. A series of synthesized compounds were tested for their cytotoxic effects against various cancer cell lines. Among these compounds, some exhibited significant anticancer activity against human adenocarcinoma and breast cancer cell lines . The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism by which 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances its binding affinity and specificity, allowing it to modulate the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The pharmacological activity of quinazoline-2,4-diamine derivatives is highly dependent on substituents at the 5-position. Below is a comparative analysis of key analogs:

Compound Name Substituent at 5-Position Molecular Weight Key Features & Biological Activity
5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine 2,2,2-Trifluoroethoxy 258.2 High lipophilicity due to trifluoromethyl group; potential enhanced metabolic stability .
D153249 (5-[(S)-1-(3-Chlorophenyl)ethoxy]quinazoline-2,4-diamine) (S)-1-(3-Chlorophenyl)ethoxy Not reported DCPS inhibitor; stereospecific activity due to chiral center .
RG3909 (5-{[1-(2-Fluorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine) Piperidinylmethoxy with fluorobenzyl Not reported DCPS inhibitor; bulky substituent may improve target binding .
5-(p-Tolylthio)quinazoline-2,4-diamine p-Tolylthio 282.36 Sulfur atom enhances π-π stacking; targets DHFR .
BD304088 (5-((1-(2,6-Dichlorobenzyl)piperidin-4-yl)methoxy)quinazoline-2,4-diamine) Piperidinylmethoxy with dichlorobenzyl Not reported Structural complexity may influence pharmacokinetics .

Pharmacological and Physicochemical Properties

  • Trifluoroethoxy Group : The strong electron-withdrawing nature of the trifluoromethyl group increases metabolic resistance and may reduce oxidative degradation compared to ethoxy or chlorinated analogs .
  • Chlorophenyl vs. In contrast, the trifluoroethoxy group balances lipophilicity and solubility.
  • Sulfur vs. Oxygen Linkers : The thioether group in 5-(p-Tolylthio)quinazoline-2,4-diamine improves binding to DHFR via sulfur’s polarizability but may increase susceptibility to metabolic oxidation compared to ether-linked analogs .

Biological Activity

5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine is a compound characterized by its unique quinazoline structure, which is modified by a trifluoroethoxy group and two amino groups. This compound has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and enzyme inhibition.

The molecular formula of this compound is C10H9F3N4O. The trifluoroethoxy group enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its biological activity. Its structure allows it to interact with various enzymes and receptors, making it a candidate for drug development aimed at specific molecular targets.

The biological activity of this compound primarily arises from its ability to modulate enzyme activity and protein interactions. The trifluoroethoxy group plays a significant role in increasing the binding affinity to target molecules, which may lead to diverse biological effects depending on the specific pathways involved.

Biological Activity Overview

1. Anticancer Activity:
Research indicates that quinazoline derivatives often exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit DNA intercalation and topoisomerase II activity, leading to apoptosis in cancer cells. The incorporation of trifluoromethyl or trifluoroethoxy groups has been associated with enhanced anticancer activity due to improved binding interactions with DNA and proteins involved in cell proliferation and survival .

2. Antimicrobial Activity:
Quinazoline derivatives have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the trifluoroethoxy group may enhance the compound's ability to penetrate bacterial membranes and exert inhibitory effects on bacterial growth. For example, related compounds have demonstrated moderate to high levels of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

3. Enzyme Inhibition:
The compound's potential as an enzyme inhibitor is notable. Similar quinazoline derivatives have shown effectiveness in inhibiting bacterial dihydrofolate reductase (DHFR), an essential enzyme for bacterial growth. This inhibition can lead to selective antibacterial effects while minimizing toxicity towards human cells .

Case Studies

  • Cytotoxicity Assessment:
    • A study evaluating quinazoline derivatives reported IC50 values indicating significant cytotoxicity against HCT-116 cell lines with values ranging from 2.44 to 9.43 μM for structurally similar compounds . Such findings suggest that this compound could exhibit comparable or enhanced cytotoxic effects.
  • Antimicrobial Testing:
    • In antimicrobial tests, quinazoline derivatives showed varying degrees of activity against Candida albicans and other bacterial strains. Compounds similar to this compound demonstrated inhibition zones ranging from 9 mm to over 15 mm against different pathogens .

Data Table

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
CytotoxicityHCT-1166.29 - 9.43 μM
AntibacterialStaphylococcus aureusMIC = 1 - 4 μg/mL
AntibacterialEscherichia coliMIC = 1 - 4 μg/mL
AntifungalCandida albicansMIC = 65 mg/mL

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing intermediates in polar aprotic solvents like DMSO under controlled time (e.g., 18 hours) and temperature can yield the trifluoroethoxy-substituted quinazoline core. Post-reaction steps, such as crystallization using water-ethanol mixtures, may enhance purity. Yield optimization requires balancing reaction time, solvent choice (e.g., DMSO vs. THF), and purification techniques .

Q. What spectroscopic methods are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. For instance, ¹H NMR can confirm the trifluoroethoxy group’s presence via distinct chemical shifts (~4.5–5.0 ppm for -OCH₂CF₃). LC-MS validates molecular weight (e.g., m/z ~300–350 range). Contradictions in spectral data, such as unexpected splitting or missing peaks, often arise from impurities or tautomeric forms. Repurification or alternative solvents (e.g., deuterated DMSO) may resolve these .

Q. How does the trifluoroethoxy group influence the compound’s solubility and stability under experimental conditions?

  • Methodological Answer : The electron-withdrawing trifluoroethoxy group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies in buffers (pH 4–9) and solvents (e.g., DMSO, ethanol) are critical. For example, degradation at high temperatures (>100°C) or under UV light suggests the need for dark, refrigerated storage. Solubility can be improved using cyclodextrin complexation, as demonstrated for related diaminoquinazolines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

  • Methodological Answer : Systematic substitution of the quinazoline core (e.g., replacing trifluoroethoxy with chloro, methoxy, or fluorobenzyl groups) and comparison of IC₅₀ values in enzyme assays (e.g., kinase inhibition) reveal critical substituent effects. For example, bulkier groups like cyclopentyl or 3-fluorophenyl in triazoloquinazolines reduce activity by ~30%, while electron-deficient groups enhance target binding .

Q. What strategies address discrepancies in biological assay data between in vitro and in vivo models for this compound?

  • Methodological Answer : In vitro-in vivo translation issues often stem from metabolic instability or protein binding. To address this:

  • Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify metabolic hotspots.
  • Use pharmacokinetic (PK) profiling to adjust dosing regimens (e.g., twice-daily administration if half-life <4 hours).
  • Validate target engagement via ex vivo assays (e.g., Western blot for downstream biomarkers) .

Q. How can analytical methods be developed to quantify trace impurities in bulk synthesis?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/fluorescence detection (e.g., C18 column, acetonitrile-water gradient) is standard. For example, method validation per ICH guidelines (accuracy >98%, RSD <2%) ensures reliability. Trace impurities (e.g., des-trifluoroethoxy byproducts) are quantified using spiked calibration curves and confirmed via LC-MS/MS fragmentation patterns .

Q. What computational approaches predict the compound’s binding affinity to novel targets (e.g., Cav channels)?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with voltage-gated calcium channels. Key parameters include:

  • Ligand preparation (protonation states at physiological pH).
  • Grid box centered on Cav α-subunit binding pockets.
  • Free energy calculations (MM-PBSA) to rank binding poses. Validation via electrophysiology (patch-clamp) confirms predicted IC₅₀ shifts .

Key Notes

  • Avoid commercial sources (e.g., ) for synthesis protocols; prioritize peer-reviewed methods .
  • Advanced questions require interdisciplinary collaboration (e.g., medicinal chemistry + computational biology) to address mechanistic and translational challenges .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine
Reactant of Route 2
Reactant of Route 2
5-(2,2,2-Trifluoroethoxy)quinazoline-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.